molecular formula C14H14N4OS B214225 N~5~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B214225
M. Wt: 286.35 g/mol
InChI Key: VMVWJZGNXDYUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring fused with a pyrazole ring, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride to form a chloroacetamido derivative. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.

Scientific Research Applications

N~5~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N5-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 5-lipoxygenase, which plays a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of pro-inflammatory leukotrienes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N5-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its dual functionality, combining the reactivity of both the thiophene and pyrazole rings. This makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4OS/c1-18-11(6-7-16-18)13(19)17-14-10(8-15)9-4-2-3-5-12(9)20-14/h6-7H,2-5H2,1H3,(H,17,19)

InChI Key

VMVWJZGNXDYUGV-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

solubility

2.7 [ug/mL]

Origin of Product

United States

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